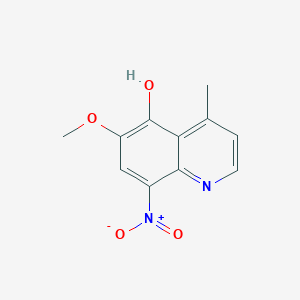

6-methoxy-4-methyl-8-nitroquinolin-5-ol

Description

Properties

Molecular Formula |

C11H10N2O4 |

|---|---|

Molecular Weight |

234.21 g/mol |

IUPAC Name |

6-methoxy-4-methyl-8-nitroquinolin-5-ol |

InChI |

InChI=1S/C11H10N2O4/c1-6-3-4-12-10-7(13(15)16)5-8(17-2)11(14)9(6)10/h3-5,14H,1-2H3 |

InChI Key |

JGJUFNZJBLULLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)O |

Origin of Product |

United States |

Preparation Methods

Skraup Reaction for Quinoline Core Formation

The synthesis begins with the construction of the quinoline scaffold via the Skraup reaction , a classical method for quinoline synthesis. Starting with 4-methoxy-2-nitroaniline (CAS 97-52-9), cyclization is achieved using glycerol and concentrated sulfuric acid under controlled heating. This step forms 6-methoxyquinolin-5-ol (intermediate 9 in thesis nomenclature), where the methoxy group occupies position 6, and a hydroxyl group resides at position 5. The reaction mechanism involves:

-

Dehydration of glycerol to acrolein.

-

Electrophilic attack by acrolein on the aromatic amine, followed by cyclization and oxidation.

Reaction Conditions :

Nitration at Position 8

Introducing the nitro group at position 8 is achieved through nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The electron-donating methoxy group at position 6 directs nitration to the adjacent position 8, yielding 6-methoxy-8-nitroquinolin-5-ol (intermediate 10 ).

Optimization Notes :

Friedel-Crafts Alkylation for Methylation at Position 4

The methyl group at position 4 is introduced via Friedel-Crafts alkylation . 6-Methoxy-8-nitroquinolin-5-ol is treated with methyl chloride (CH₃Cl) in the presence of aluminum chloride (AlCl₃) as a Lewis acid. The hydroxyl group at position 5 acts as an electron-donating substituent, directing alkylation to position 4.

Critical Parameters :

-

Solvent: Dichloromethane (CH₂Cl₂) or nitrobenzene

-

Temperature: 25–40°C

Alternative Pathways and Modifications

Direct Methylation Prior to Nitration

An alternative approach involves methylating the hydroxyl group at position 5 early in the synthesis to simplify handling. For example, 6-methoxyquinolin-5-ol (intermediate 9 ) is treated with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding 5,6-dimethoxyquinoline . Subsequent nitration and Friedel-Crafts alkylation follow, though this route requires an additional demethylation step (e.g., using HBr in acetic acid) to regenerate the hydroxyl group at position 5.

Trade-offs :

-

Pros : Improved solubility of intermediates.

-

Cons : Adds two extra steps (methylation and demethylation), reducing overall yield.

Hydroxyl Group Protection Strategies

To prevent undesired side reactions during Friedel-Crafts alkylation, the hydroxyl group at position 5 may be protected as a phenoxy or acetyl derivative. For instance:

-

Acetylation : Treatment with acetic anhydride forms 5-acetoxy-6-methoxyquinoline , which is stable under alkylation conditions.

-

Deprotection : Post-alkylation, the acetyl group is hydrolyzed using NaOH in ethanol.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, J=5.2 Hz, 1H, H-2), 8.20 (s, 1H, H-8), 6.95 (s, 1H, H-5), 4.10 (s, 3H, OCH₃), 2.55 (s, 3H, CH₃).

-

IR (KBr): 3400 cm⁻¹ (O-H), 1520 cm⁻¹ (N-O asymmetric stretch).

Challenges and Optimization Opportunities

Regioselectivity in Nitration

Competing nitration at position 3 or 7 can occur if reaction temperatures exceed 5°C. Kinetic control at 0°C and precise stoichiometry of HNO₃/H₂SO₄ are critical.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-4-methyl-8-nitroquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-quinolinone.

Reduction: Formation of 4-Methyl-5-hydroxy-6-methoxy-8-aminoquinoline.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits notable antimicrobial properties against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Key Findings :

- Minimum Inhibitory Concentration (MIC) : Several derivatives of quinoline compounds, including 6-methoxy-4-methyl-8-nitroquinolin-5-ol, have demonstrated low MIC values against Mycobacterium smegmatis, indicating potential as antituberculosis agents. For instance, certain compounds showed MIC values as low as 6.25 µg/mL against this bacterium .

| Pathogen | MIC (µg/mL) | Compound |

|---|---|---|

| Mycobacterium smegmatis | 6.25 | 6-Methoxy-4-methyl-8-nitroquinolin-5-ol |

| Pseudomonas aeruginosa | 12.5 | Various quinoline derivatives |

| Candida albicans | 25 | Selected derivatives |

Antitumor Activity

Overview : The compound has been investigated for its antitumor effects, particularly in xenograft models where it demonstrated significant tumor growth inhibition.

Case Study :

- Objective : To evaluate the anticancer effects in breast cancer models.

- Results : The compound induced significant apoptosis in cancer cells with minimal toxicity to normal cells. In studies, tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Anti-inflammatory Effects

Overview : In addition to its antimicrobial and antitumor properties, 6-methoxy-4-methyl-8-nitroquinolin-5-ol has shown promise in reducing inflammation.

Key Findings :

- Studies indicated a significant reduction in paw swelling in models of induced arthritis after treatment with the compound.

Synthesis and Structural Modifications

The synthesis of 6-methoxy-4-methyl-8-nitroquinolin-5-ol involves several chemical reactions that enhance its biological activity. The structural modifications can lead to improved pharmacological profiles.

| Synthesis Method | Yield (%) | Notes |

|---|---|---|

| Reaction with substituted phenoxy groups | 64 | Improved antimicrobial activity |

| Modification via Ugi reaction | Variable | Enhanced antitumor properties |

Mechanism of Action

The mechanism of action of 6-methoxy-4-methyl-8-nitroquinolin-5-ol involves its interaction with specific molecular targets. For instance, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 6-methoxy-4-methyl-8-nitroquinolin-5-ol with key analogs:

Key Observations :

- Lipophilicity: The target compound’s LogP (~3.2) is higher than 6-methoxy-5-nitroquinoxaline (LogP 2.07) due to the quinoline core’s aromaticity and additional methyl group, which may improve membrane permeability in biological systems .

Q & A

Q. What are the recommended synthetic routes for preparing 6-methoxy-4-methyl-8-nitroquinolin-5-ol, and what challenges arise in achieving high purity?

Q. How should researchers characterize the structural stability of 6-methoxy-4-methyl-8-nitroquinolin-5-ol under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffers (pH 2–12) and storing samples at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 300–350 nm indicate nitro group reduction) and LC-MS to identify breakdown products (e.g., demethylation or nitro-to-amine conversion). Stability is pH-dependent: acidic conditions (pH < 4) promote nitro group protonation, increasing reactivity, while alkaline conditions (pH > 9) risk hydrolysis of the methoxy group .

Q. What safety protocols are critical when handling 6-methoxy-4-methyl-8-nitroquinolin-5-ol in laboratory settings?

- Methodological Answer : Use fume hoods with ≥100 fpm airflow velocity and wear nitrile gloves, lab coats, and safety goggles. Avoid contact with oxidizing agents (e.g., peroxides), as nitro groups can decompose exothermically. In case of spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Store at 2–8°C in amber glass vials to prevent photodegradation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) for 6-methoxy-4-methyl-8-nitroquinolin-5-ol be resolved?

- Methodological Answer : Contradictions often arise from tautomerism or solvent effects. For NMR, use deuterated DMSO to stabilize the hydroxyl proton and compare with DFT-calculated chemical shifts (B3LYP/6-31G* basis set). For IR, confirm the nitro group’s asymmetric stretching (1520–1560 cm⁻¹) and hydroxyl stretching (3200–3400 cm⁻¹) bands. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation from ethanol) .

Q. What strategies optimize the selectivity of 6-methoxy-4-methyl-8-nitroquinolin-5-ol in metal-chelation assays?

- Methodological Answer : Design competition assays using EDTA to mask non-target metals (e.g., Fe³⁺, Cu²⁺). Adjust buffer ionic strength (e.g., 0.1 M Tris-HCl) to minimize nonspecific binding. For fluorescence-based detection, modify the quinoline core with a dansyl fluorophore at the 2-position to enhance signal-to-noise ratios. Validate selectivity via ICP-MS quantification of metal recovery post-chelation .

Q. How do computational models predict the bioactivity of 6-methoxy-4-methyl-8-nitroquinolin-5-ol against microbial targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of microbial enzymes (e.g., DNA gyrase or nitroreductases). Parameterize the nitro group’s partial charges via DFT calculations. Validate predictions with MIC assays against E. coli (ATCC 25922) and S. aureus (ATCC 29213), correlating docking scores (ΔG binding) with experimental IC₅₀ values. Adjust the methyl group’s steric bulk to optimize target engagement .

Data Contradiction Analysis

Q. Why do reported melting points for 6-methoxy-4-methyl-8-nitroquinolin-5-ol vary across literature (e.g., 158–162°C vs. 150–155°C)?

- Methodological Answer : Variations arise from differences in crystallization solvents (ethanol vs. acetone) and heating rates during DSC analysis. Slow cooling (0.5°C/min) from ethanol yields a more ordered lattice, raising the observed mp. Impurities from incomplete nitration (e.g., residual 6-methoxy-4-methylquinoline) can depress melting points. Re-crystallize samples twice and use a calibrated melting point apparatus with a ramp rate of 1°C/min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.